

A Guide to Mercury-Free Alternatives in Chemical Oxygen Demand (COD) Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **MERCURIC SULFATE**

Cat. No.: **B1174094**

[Get Quote](#)

The standard method for determining Chemical Oxygen Demand (COD), a critical measure of water quality, has long relied on the use of **mercuric sulfate** to mitigate chloride interference. However, due to the high toxicity and environmental concerns associated with mercury, a pressing need has driven the development of reliable mercury-free alternatives. This guide provides a comprehensive comparison of the performance of these alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.

Performance Comparison of COD Analysis Methods

The following table summarizes the key performance characteristics of the standard **mercuric sulfate** method and its leading mercury-free alternatives.

Parameter	Standard Method (Mercuric Sulfate)	Modified Dichromate Method (Silver Sulfate-Based)	Electrochemical Method (PeCOD)	Bismuth-Based Method
Principle	Dichromate oxidation with mercuric sulfate for chloride masking.	Dichromate oxidation with silver sulfate for chloride masking, often at a reduced temperature.	Photo-electrochemical oxidation using a UV-activated TiO ₂ sensor.	Dichromate oxidation with bismuth compounds for chloride masking or catalysis.
Chloride Interference Suppression	Effective up to high chloride concentrations (e.g., 2000 mg/L) with a 10:1 HgSO ₄ :Cl ⁻ ratio. [1]	Effective for many samples; a molar ratio of Ag ⁺ /Cl ⁻ over 1.7 is reported to be effective.[2][3]	Can be affected by high chloride levels, may require sample dilution.[4]	A method using silver nitrate and bismuth nitrate as masking agents has been proposed.[5]
Accuracy & Recovery	High recovery for a wide range of organic compounds. Considered the reference method.	Good recovery for many compounds, though a slight reduction (20-35%) has been observed for some volatile compounds like acetic acid and ethanol at lower temperatures.[2]	Strong correlation with the standard dichromate method has been demonstrated in various studies. [2][6][7] One study reported a recovery of 113.1±4.8% for a certified reference material,	Bismuth-based photocatalysts have shown high degradation efficiency for specific pollutants.[8] However, comprehensive recovery data for a wide range of compounds in a standardized

		compounds, an average degradation efficiency of 96% was found in a mercury-free test compared to 94% in the conventional test.	indicating a tendency for overestimation compared to the dichromate method's 98.4±1.7%. ^[4]	COD test is limited.
Precision (Relative Standard Deviation)	Generally high precision.	Good precision, with relative standard deviations reported at 2.6% and 5.6% at different concentrations. [2]	Excellent reproducibility for replicate results has been reported. ^[2]	Data on precision for routine COD analysis is not widely available.
Analysis Time	~2-3 hours (including digestion).	~2-3 hours (including digestion).	~10-15 minutes. [2] [9]	Varies depending on the specific method; a rapid method has been patented. ^[5]
Environmental & Safety Concerns	High; uses toxic and hazardous mercuric sulfate and hexavalent chromium.	Moderate; avoids mercury but still uses silver salts and hexavalent chromium.	Low; avoids the use of mercury and dichromate. [9] [10]	Lower than the standard method as it avoids mercury. The toxicity of bismuth compounds is generally lower than mercury.

Experimental Protocols

Standard Dichromate Reflux Method (with Mercuric Sulfate)

This method serves as the benchmark for COD analysis.

Reagents:

- Standard Potassium Dichromate solution ($K_2Cr_2O_7$)
- Sulfuric Acid Reagent (with Silver Sulfate)
- **Mercuric Sulfate** ($HgSO_4$)
- Standard Ferrous Ammonium Sulfate (FAS) titrant
- Ferroin indicator

Procedure:

- A sample aliquot is added to a reflux flask.
- **Mercuric sulfate** is added to complex chloride ions.
- Sulfuric acid reagent containing silver sulfate (as a catalyst) is carefully added.
- A known excess of standard potassium dichromate solution is added.
- The mixture is refluxed for 2 hours at 150°C.
- After cooling, the excess dichromate is titrated with a standard solution of ferrous ammonium sulfate (FAS) using ferroin as an indicator.
- The COD is calculated based on the amount of dichromate consumed.

Mercury-Free Modified Dichromate Method (Silver Sulfate-Based)

This is the most common and well-documented mercury-free alternative.

Reagents:

- Standard Potassium Dichromate solution ($K_2Cr_2O_7$)
- Sulfuric Acid Reagent (with an increased concentration of Silver Sulfate)
- Standard Ferrous Ammonium Sulfate (FAS) titrant
- Ferroin indicator

Procedure:

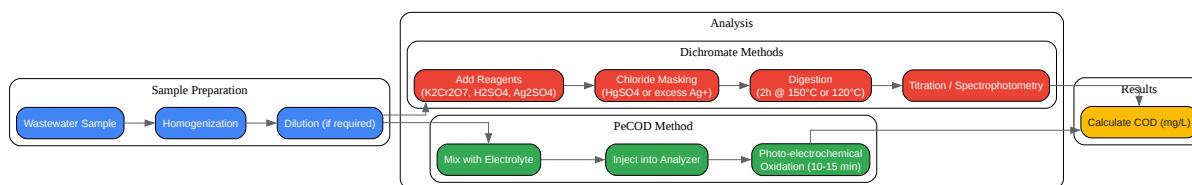
- A sample aliquot is added to a digestion tube or reflux flask.
- A sulfuric acid solution containing a higher concentration of silver sulfate is added to precipitate chlorides.
- A known excess of standard potassium dichromate solution is added.
- The mixture is digested at a lower temperature, typically 120°C, for 2 hours.^{[2][3]} This lower temperature helps to minimize the oxidation of chloride that is not masked by the silver ions.
- After cooling, the excess dichromate is determined by titration with FAS using ferroin indicator or spectrophotometrically.

Electrochemical Method (PeCOD)

This method offers a rapid and environmentally friendly alternative.

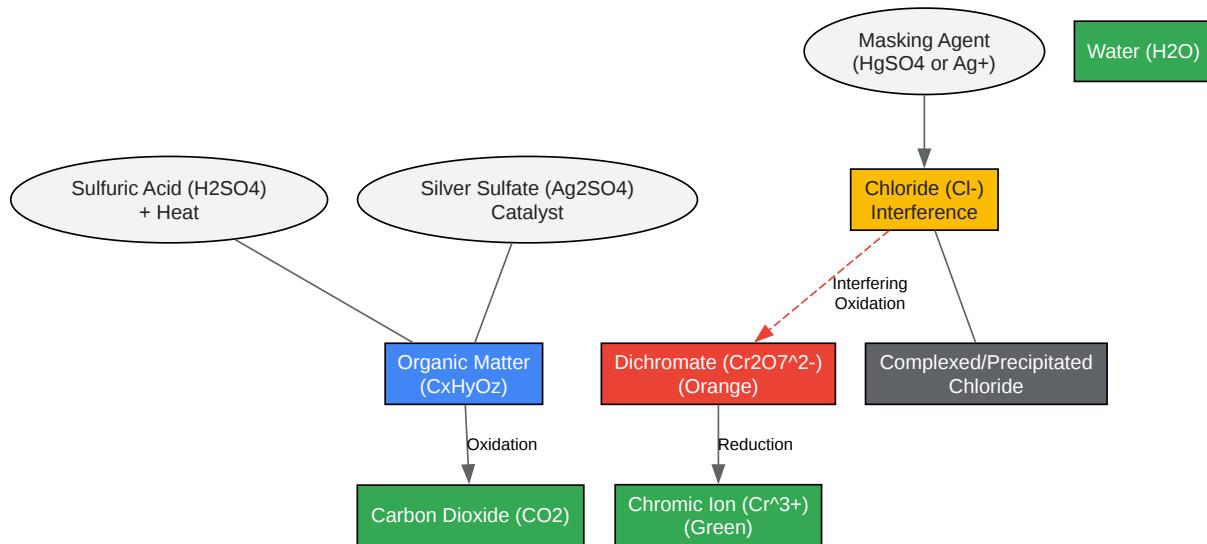
Apparatus:

- PeCOD Analyzer with a UV-activated TiO_2 sensor


Procedure:

- The sample is typically homogenized and may require filtration or dilution depending on the expected COD and solids content.^[3]

- The prepared sample is mixed with an electrolyte solution. The pH of the mixture should be between 4 and 10.[1]
- The sample mixture is introduced into the PeCOD analyzer's sensor cell.
- Inside the cell, the sample is exposed to UV light, which activates the TiO_2 photocatalyst.
- The organic matter in the sample is oxidized on the surface of the sensor, generating a charge that is proportional to the amount of oxidizable material.
- The instrument measures this charge and calculates the COD value in under 15 minutes.[2]


Visualizing the Workflow and Chemical Pathways

To better understand the processes involved, the following diagrams illustrate the experimental workflow for COD analysis and the chemical signaling pathway of the dichromate method.

[Click to download full resolution via product page](#)

Caption: A comparative workflow of dichromate-based and PeCOD methods for COD analysis.

[Click to download full resolution via product page](#)

Caption: Chemical pathway of the dichromate oxidation method for COD analysis.

Conclusion

The transition away from mercury-containing reagents in COD analysis is both an environmental necessity and a scientific challenge. The modified dichromate method using silver sulfate offers a viable, and in many cases, a directly comparable alternative to the standard **mercuric sulfate** method, particularly for samples with moderate chloride concentrations. For applications demanding rapid results and a greener footprint, the electrochemical PeCOD method presents a compelling option, demonstrating strong correlations with traditional methods. While bismuth-based alternatives are emerging, further research and standardization are needed to establish their broad applicability. The choice of the most appropriate mercury-free method will ultimately depend on the specific sample matrix, required analytical throughput, and the laboratory's environmental and safety objectives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. qclscientific.com [qclscientific.com]
- 2. pita.org.uk [pita.org.uk]
- 3. mantech-inc.com [mantech-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110672786A - Method for rapidly detecting COD (chemical oxygen demand) in industrial wastewater - Google Patents [patents.google.com]
- 6. mantech-inc.com [mantech-inc.com]
- 7. mantech-inc.com [mantech-inc.com]
- 8. researchgate.net [researchgate.net]
- 9. PeCOD COD analyzer in 15 min, without mercury no dichromate [physitek.fr]
- 10. mantech-inc.com [mantech-inc.com]
- To cite this document: BenchChem. [A Guide to Mercury-Free Alternatives in Chemical Oxygen Demand (COD) Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1174094#performance-of-mercury-free-alternatives-to-mercuric-sulfate-in-cod-analysis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com